molecular formula C29H20Cl2F2N2O5S2 B343295 ethyl 5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

ethyl 5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

Cat. No.: B343295
M. Wt: 649.5 g/mol
InChI Key: XLOVEIGCHVWULL-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate typically involves multi-step reactions. The key steps include:

    Condensation Reactions: Initial condensation of appropriate benzaldehyde derivatives with thiazole intermediates.

    Cyclization: Formation of the thiazolo[3,2-a]pyridine core through cyclization reactions.

    Functional Group Modifications: Introduction of amino, chloro, and fluorine groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z

Properties

Molecular Formula

C29H20Cl2F2N2O5S2

Molecular Weight

649.5 g/mol

IUPAC Name

ethyl (2Z)-5-amino-6-(benzenesulfonyl)-7-(2-chloro-6-fluorophenyl)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C29H20Cl2F2N2O5S2/c1-2-40-29(37)24-23(22-18(31)11-7-13-20(22)33)25(42(38,39)15-8-4-3-5-9-15)26(34)35-27(36)21(41-28(24)35)14-16-17(30)10-6-12-19(16)32/h3-14,23H,2,34H2,1H3/b21-14-

InChI Key

XLOVEIGCHVWULL-STZFKDTASA-N

SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=C(C=CC=C5Cl)F)S2

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=C(C=CC=C5Cl)F)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=C(C=CC=C5Cl)F)S2

Origin of Product

United States

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